Home > Products > Screening Compounds P144059 > 8-Chloro-7-methoxyquinazolin-4(3H)-one
8-Chloro-7-methoxyquinazolin-4(3H)-one -

8-Chloro-7-methoxyquinazolin-4(3H)-one

Catalog Number: EVT-13175431
CAS Number:
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Chloro-7-methoxyquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family, characterized by a quinazoline core structure with a chlorine atom and a methoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent and in cancer therapy.

Source

This compound can be synthesized from 2-aminobenzamides and various reagents through multiple synthetic pathways, including microwave-assisted methods and oxidant-free strategies. The synthesis often involves the reaction of anthranilamide derivatives with acetic acid or other amides under controlled conditions to yield high-purity products .

Classification

8-Chloro-7-methoxyquinazolin-4(3H)-one is classified as a heterocyclic aromatic compound. It falls under the category of quinazolinones, which are known for their diverse pharmacological properties. The specific presence of the chlorine and methoxy substituents modifies its chemical behavior and biological activity.

Synthesis Analysis

Methods

The synthesis of 8-Chloro-7-methoxyquinazolin-4(3H)-one can be achieved using several methods:

  1. Microwave-Assisted Synthesis: This method involves heating a mixture of anthranilamide and an appropriate amide in acetic acid under microwave irradiation. This technique enhances reaction rates and yields, often achieving over 90% yield in a short time frame .
  2. Oxidant-Free Strategy: A more recent approach allows for the synthesis of phenolic quinazolinones by stirring 2-aminobenzamides with sulfonyl azides and terminal alkynes without the need for oxidants. This method has shown efficiency in producing various derivatives under mild conditions .
  3. Conventional Heating: Traditional heating methods can also be employed, although they typically require longer reaction times and may result in lower yields compared to microwave-assisted techniques .

Technical Details

The reactions are monitored using thin layer chromatography, and product purity is often assessed via nuclear magnetic resonance spectroscopy and mass spectrometry. Typical conditions include the use of solvents like dimethyl sulfoxide or acetic acid, with temperatures adjusted to optimize yields.

Molecular Structure Analysis

Structure

The molecular structure of 8-Chloro-7-methoxyquinazolin-4(3H)-one features a quinazoline ring system with the following substituents:

  • Chlorine atom at position 8
  • Methoxy group (-OCH₃) at position 7
  • A carbonyl group (C=O) at position 4

Data

The molecular formula is C₉H₈ClN₃O, with a molecular weight of approximately 213.63 g/mol. The compound exhibits characteristic peaks in nuclear magnetic resonance spectra that confirm its structural integrity.

Chemical Reactions Analysis

Reactions

8-Chloro-7-methoxyquinazolin-4(3H)-one can participate in various chemical reactions typical of quinazolinones:

  1. Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
  2. Condensation Reactions: The carbonyl group can react with nucleophiles, leading to the formation of more complex structures.
  3. Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, affecting the stability and reactivity of the compound.

Technical Details

Reactions are typically carried out under controlled conditions to avoid decomposition or side reactions. Analytical techniques such as high-performance liquid chromatography are used to monitor reaction progress.

Mechanism of Action

The mechanism of action for 8-Chloro-7-methoxyquinazolin-4(3H)-one is closely related to its biological activity:

  1. Antimicrobial Activity: It is believed that the compound exerts its antimicrobial effects by inhibiting bacterial enzyme systems or disrupting cell membrane integrity.
  2. Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving reactive oxygen species or by modulating signaling pathways related to cell growth .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid.
  • Melting Point: Reported melting point ranges from 180°C to 182°C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under normal laboratory conditions but may degrade upon prolonged exposure to light or moisture.

Relevant Data or Analyses

Spectroscopic data (NMR, IR) provide insights into functional groups present in the molecule, confirming its identity and purity.

Applications

8-Chloro-7-methoxyquinazolin-4(3H)-one has several notable applications:

  1. Pharmaceutical Development: Its potential as an antimicrobial agent makes it a candidate for drug development against resistant bacterial strains.
  2. Cancer Research: Investigated for its ability to inhibit tumor growth, it may serve as a lead compound for developing new anticancer therapies.
  3. Chemical Probes: Used in biochemical assays to study enzyme activity due to its ability to interact with biological targets selectively.
Introduction to Quinazolin-4(3H)-one Scaffold in Medicinal Chemistry

Historical Evolution of Quinazolinone Derivatives in Drug Discovery

The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, with a documented history spanning over 150 years. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess in 1869 through the reaction of cyanogens with 2-aminobenzoic acid [6] [9]. Systematic exploration began in earnest during the mid-20th century, leading to the first marketed quinazoline-containing drug, methaqualone (a sedative-hypnotic), in 1951. This breakthrough demonstrated the therapeutic potential of this heterocyclic system [6] [9]. The late 20th and early 21st centuries witnessed an explosion of interest in this scaffold, particularly in oncology, with over 100 quinazoline-based drugs entering clinical use. Notable FDA-approved drugs include epidermal growth factor receptor (EGFR) inhibitors such as gefitinib (2003), erlotinib (2004), and afatinib (2013) for non-small cell lung cancer, as well as lapatinib (2007) for HER2-positive breast cancer [7] [9]. These agents typically feature substitutions at the 4, 6, and 7 positions of the quinazoline core, highlighting the structural versatility of this scaffold for optimizing target affinity and pharmacokinetic properties.

Table 1: Evolution of Quinazolinone-Based Therapeutics

Time PeriodKey DevelopmentsRepresentative Agents
1869-1950Initial synthesis and characterization of quinazoline derivatives2-Cyano-3,4-dihydro-4-oxoquinazoline
1951-2000First-generation marketed drugs; focus on CNS and antimicrobial applicationsMethaqualone (sedative-hypnotic)
2001-PresentTargeted cancer therapies; kinase inhibitors; exploration of multitarget agentsGefitinib, Erlotinib, Afatinib, Lapatinib

Structural Significance of 8-Chloro-7-methoxy Substitution Patterns

The strategic incorporation of halogen and alkoxy substituents at specific positions on the quinazolinone nucleus profoundly influences both physicochemical properties and biological activity. The 8-chloro-7-methoxy substitution pattern represents a chemically and biologically significant modification. The chlorine atom at position 8 serves as a potent electron-withdrawing group, enhancing electrophilic character and facilitating π-stacking interactions with aromatic residues in target proteins [6] [9]. Simultaneously, the methoxy group at position 7 acts as an electron-donating substituent, modulating electron density across the conjugated system and improving metabolic stability through steric hindrance of oxidative metabolic sites [6] [9].

This specific substitution pattern significantly impacts the molecule's binding affinity for biological targets. Molecular modeling studies suggest that the chloro and methoxy groups occupy complementary regions within enzyme active sites, with the methoxy oxygen potentially forming hydrogen bonds with key residues [3] [9]. The steric and electronic effects of these substituents also influence the tautomeric equilibrium of the quinazolinone core, potentially favoring the 4(3H)-one tautomer that demonstrates optimal binding to biological targets. Furthermore, this substitution pattern enhances lipophilicity (log P ≈ 1.3-2.4 for analogs), potentially improving membrane permeability compared to unsubstituted quinazolinones [5] [9].

Table 2: Influence of Substituents on Quinazolinone Bioactivity

PositionSubstituentElectronic EffectKey Biological Impacts
7MethoxyElectron-donating↑ Metabolic stability; potential H-bond acceptor; modulates electron density
8ChloroElectron-withdrawing↑ Electrophilicity; facilitates π-stacking; improves target binding affinity
4CarbonylStrongly polarizedCritical for H-bond donation; participates in key interactions with biological targets

Role in Multitarget Drug Design and Synthetic Lethality Strategies

The 8-chloro-7-methoxyquinazolin-4(3H)-one scaffold demonstrates exceptional promise in addressing the limitations of single-target therapies through multitarget inhibition and synthetic lethality approaches. In multitarget drug design, this core structure serves as a versatile platform capable of accommodating modifications that enable simultaneous engagement of structurally or functionally related targets. For example, molecular hybridization strategies have successfully merged the quinazolinone core with pharmacophores targeting complementary pathways, such as histone deacetylases (HDAC) or carbonic anhydrases, yielding dual-target inhibitors with potential for enhanced efficacy and reduced resistance development [7] [9].

The scaffold demonstrates particular relevance in synthetic lethality strategies for oncology, especially in breast cancer therapeutics. As demonstrated by compound 19d (ADTL-BPI1901)—a structurally related 7-methoxyquinazolinone derivative—this chemotype can inhibit both poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain containing protein 4 (BRD4) simultaneously [2]. This dual inhibition creates a synthetic lethal interaction in breast cancer cells, particularly in BRCA1/2 wild-type tumors that are normally resistant to PARP inhibition alone. Mechanistically, BRD4 inhibition downregulates DNA double-strand break resection proteins (e.g., CtIP) and impairs homologous recombination repair, creating a dependency on PARP-mediated backup repair pathways. Simultaneous PARP1 inhibition in this context leads to catastrophic DNA damage accumulation and selective tumor cell death [2].

Bioinformatic analyses support this approach, revealing significant positive correlation (R = 0.61, p < 0.001) between BRD4 and PARP1 expression in breast cancer transcriptome data from The Cancer Genome Atlas. Protein-protein interaction networks have identified 383 BRD4-interacting proteins and 1,472 PARP1-interacting proteins, with overlapping nodes in cell cycle and apoptotic pathways [2]. These findings validate the 8-chloro-7-methoxyquinazolin-4(3H)-one scaffold as a privileged structure for developing dual-target therapeutics leveraging synthetic lethal interactions.

Properties

Product Name

8-Chloro-7-methoxyquinazolin-4(3H)-one

IUPAC Name

8-chloro-7-methoxy-3H-quinazolin-4-one

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

InChI

InChI=1S/C9H7ClN2O2/c1-14-6-3-2-5-8(7(6)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13)

InChI Key

LISIMNJIJSAHKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)NC=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.